An In-Depth Technical Guide to (R)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: Properties, Analysis, and Applications
An In-Depth Technical Guide to (R)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: Properties, Analysis, and Applications
This guide provides a comprehensive technical overview of (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a critical chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, advanced analytical characterization methods, and its versatile applications in modern organic synthesis.
Chemical Identity and Core Structure
(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in many biologically active molecules.[1] Its identity is defined by its specific stereochemistry at the C2 position of the pyrrolidine ring, which is crucial for its application in asymmetric synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its use in various reaction conditions.
The key identifiers for this compound are:
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Chemical Name: methyl (2R)-2-pyrrolidinylacetate hydrochloride
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Molecular Weight: 179.65 g/mol [4]
The "(R)" designation in its name is of paramount importance. This specifies the absolute configuration of the stereocenter, which dictates the three-dimensional arrangement of the atoms. In drug development, enantiomeric purity is often directly linked to therapeutic efficacy and reduced side effects, making this defined stereochemistry a highly valued attribute.
Physicochemical Properties
The physical state and solubility of a reagent are primary considerations for its practical application in a laboratory setting. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is typically a solid crystalline powder.[3] Its properties are summarized below.
| Property | Value/Description | Source(s) |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[3] | |
| Solubility | Soluble in water and organic solvents.[3] |
Expert Insight: The hydrochloride salt form significantly improves the compound's handling characteristics. The parent free-base is an amine, which can be oily and susceptible to oxidation and carboxylation via atmospheric CO₂. The salt is a stable, weighable solid. Its solubility in water is due to the ionic nature of the ammonium salt, while its organic solvent solubility is retained by the carbon backbone, offering flexibility in choosing reaction media.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the pyrrolidine ring protons, the acetate methylene protons (CH₂), and the methyl ester protons (OCH₃). The protons on the pyrrolidine ring, particularly those adjacent to the chiral center, are diastereotopic and will likely appear as complex multiplets. The N-H proton of the ammonium salt may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. Key signals include the carbonyl carbon of the ester (typically ~170 ppm), the carbons of the pyrrolidine ring, and the methyl ester carbon (~50-55 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in positive mode, the primary observed species would be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₇H₁₃NO₂ plus a proton.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups. Expected characteristic absorption bands include:
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A strong C=O stretch from the ester group (~1730-1750 cm⁻¹).
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N-H stretching bands from the secondary ammonium salt (broad, ~2400-2800 cm⁻¹).
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C-H stretching bands from the aliphatic parts of the molecule (~2850-3000 cm⁻¹).
Chiral Analysis for Enantiomeric Purity
Ensuring the enantiomeric excess (e.e.) is critical for any application relying on the compound's chirality. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.
Rationale for Protocol: The primary amine of the pyrrolidine must often be derivatized to introduce a chromophore (a light-absorbing group) for UV detection and to enhance interaction with the chiral stationary phase. Reagents like 4-nitrobenzoic acid or benzoyl chloride are commonly used for this purpose.[5][6] The choice of CSP and mobile phase is crucial for achieving baseline separation of the two enantiomers.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
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Derivatization:
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Dissolve a known quantity of (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride in a suitable aprotic solvent (e.g., acetonitrile).
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Add a slight excess of a tertiary amine base (e.g., triethylamine) to neutralize the hydrochloride and free the secondary amine.
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Add an acylating agent (e.g., benzoyl chloride) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Quench the reaction and extract the derivatized product.
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HPLC Analysis:
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Column: Chiralcel OD-H or similar polysaccharide-based chiral column.[5]
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Mobile Phase: A mixture of n-hexane and ethanol is a common starting point. Isocratic elution is preferred for this analysis.[5]
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Flow Rate: Typically 1.0 mL/min.[5]
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Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for benzoyl derivatives).[5]
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Data Analysis:
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Integrate the peak areas for both the (R) and the potential (S) enantiomer.
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Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
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View DOT script for Chiral Purity Analysis Workflow
Diagram 1: Chiral Purity Analysis Workflow
Reactivity and Synthetic Utility
This molecule is a bifunctional synthetic intermediate, possessing both a nucleophilic secondary amine and an electrophilic ester. This duality allows for a wide range of chemical transformations.
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N-Functionalization: The secondary amine is readily acylated, alkylated, or used in reductive amination reactions. This allows for the introduction of diverse substituents on the nitrogen atom, which is a common strategy in medicinal chemistry to modulate a drug's properties.
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Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis.
Its primary value lies in its role as a chiral scaffold. The pyrrolidine ring is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs. By using this (R)-configured starting material, complex molecular targets can be synthesized with precise stereochemical control, avoiding the need for difficult chiral separations later in the synthetic sequence.[3] It is a key intermediate for synthesizing bioactive molecules and drugs with specific steric structures.[3]
View DOT script for Synthetic Utility Map
Diagram 2: Synthetic Utility Map
Handling, Safety, and Toxicology
As with any laboratory chemical, proper safety precautions must be observed. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is classified as a warning-level hazard.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Safe Handling Protocol:
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Always handle this compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
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Avoid generating dust.
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Ensure eyewash stations and safety showers are readily accessible.
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Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[3][8]
Conclusion
(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is more than just a chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its stable, easy-to-handle solid form, combined with its versatile reactivity at both the amine and ester functional groups, makes it an invaluable asset in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties and the analytical methods required to verify its quality are the first steps toward leveraging its full synthetic potential.
References
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ChemBK. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. [Link]
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ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
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ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]
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ChemUniverse. (r)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. [Link]
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NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC. [Link]
-
Agilent. Safety Data Sheet. [Link]
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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